AC-P-Iodo-D-phe-OH AC-P-Iodo-D-phe-OH
Brand Name: Vulcanchem
CAS No.: 201351-59-9
VCID: VC21538560
InChI: InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
SMILES: CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Molecular Formula: C11H12INO3
Molecular Weight: 333.12 g/mol

AC-P-Iodo-D-phe-OH

CAS No.: 201351-59-9

Cat. No.: VC21538560

Molecular Formula: C11H12INO3

Molecular Weight: 333.12 g/mol

* For research use only. Not for human or veterinary use.

AC-P-Iodo-D-phe-OH - 201351-59-9

CAS No. 201351-59-9
Molecular Formula C11H12INO3
Molecular Weight 333.12 g/mol
IUPAC Name (2R)-2-acetamido-3-(4-iodophenyl)propanoic acid
Standard InChI InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Standard InChI Key RTVNNJWKXVLALU-SNVBAGLBSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O
SMILES CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O

Chemical Structure and Properties

Molecular Structure

AC-P-Iodo-D-phe-OH (CAS No. 201351-59-9) is characterized by its D-configuration and para-iodinated phenyl ring. The compound's IUPAC name is (2R)-2-acetamido-3-(4-iodophenyl)propanoic acid, reflecting its stereochemistry and functional groups. The molecular structure consists of a D-phenylalanine backbone with an acetyl group protecting the amino terminus and an iodine atom substituted at the para position of the phenyl ring. This specific arrangement contributes to the compound's unique chemical behavior and applications.

The three-dimensional structure of AC-P-Iodo-D-phe-OH is particularly important for understanding its functionality in biological systems. The D-configuration creates a mirror image of the naturally occurring L-phenylalanine, affecting how it interacts with enzymes, receptors, and other chiral molecules. The iodine substitution further influences these interactions through its electronic and steric properties.

Physical and Chemical Properties

AC-P-Iodo-D-phe-OH possesses several notable physical and chemical properties that are relevant to its applications in research and synthesis. These properties are summarized in Table 1.

PropertyValueSource
Molecular FormulaC11H12INO3
Molecular Weight333.12 g/mol
IUPAC Name(2R)-2-acetamido-3-(4-iodophenyl)propanoic acid
InChIInChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
InChI KeyRTVNNJWKXVLALU-SNVBAGLBSA-N
Canonical SMILESCC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Isomeric SMILESCC(=O)NC@HC(=O)O

The iodine atom in the phenyl ring significantly affects the compound's properties, including its reactivity, solubility, and binding characteristics. The presence of the heavy iodine atom also makes this compound useful for certain analytical techniques, such as crystallography and various spectroscopic methods.

Spectroscopic Characteristics

While comprehensive spectroscopic data for AC-P-Iodo-D-phe-OH is limited in the available research, this compound would exhibit characteristic spectral features in NMR, IR, and mass spectrometry analyses. The iodine substitution on the phenyl ring would create distinctive patterns in 1H NMR spectra, with the aromatic protons showing specific splitting patterns and chemical shifts. The carbonyl groups from both the acetyl and carboxylic acid functionalities would produce characteristic signals in 13C NMR and IR spectroscopy.

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of AC-P-Iodo-D-phe-OH typically involves the selective iodination of N-alpha-acetyl-D-phenylalanine under controlled conditions to ensure regioselective para-substitution and preservation of stereochemical integrity. This process requires careful optimization to prevent side reactions and racemization of the chiral center.

Several synthetic strategies can be employed, including:

  • Direct iodination of N-acetyl-D-phenylalanine using iodinating agents such as iodine monochloride or N-iodosuccinimide, with careful control of reaction conditions to ensure para-selectivity.

  • Protection-iodination-deprotection sequences, where the carboxylic acid group is first protected, followed by iodination and subsequent deprotection.

  • Starting from 4-iodo-D-phenylalanine and performing selective N-acetylation to preserve the iodine functionality.

The synthesis must be carefully controlled to maintain the D-configuration at the alpha carbon and to ensure high regioselectivity for para-iodination. This typically involves mild reaction conditions and careful purification procedures.

Chemical Reactivity

Substitution Reactions

One of the most significant aspects of AC-P-Iodo-D-phe-OH's reactivity is its ability to undergo various substitution reactions at the iodine position. The iodine atom in the phenyl ring can be replaced by other functional groups through reactions with nucleophiles, transition metal-catalyzed cross-couplings, and other substitution mechanisms. These reactions can generate diverse derivatives with modified properties and functions.

Applications in Scientific Research

Applications in Biological Studies

AC-P-Iodo-D-phe-OH finds applications in various biological studies, particularly in investigations of protein-protein interactions and enzyme-substrate dynamics. The incorporation of this compound into peptides can help elucidate fundamental biological mechanisms through several approaches:

  • Structure-activity relationship studies, where the effect of iodine substitution on biological activity can be systematically evaluated.

  • Photoaffinity labeling studies, where the iodinated compound can be used to identify binding partners or characterize binding sites.

  • Conformational studies, where the influence of the iodine atom on peptide folding and stability can be assessed using spectroscopic and computational methods.

Research with similar iodinated amino acids has demonstrated their utility in probing protein folding, investigating receptor-ligand interactions, and developing novel biochemical tools for structural biology.

Comparison with Related Compounds

Structural Analogs

AC-P-Iodo-D-phe-OH can be compared to several structural analogs to better understand its unique properties and potential applications. Table 2 presents a comparison of key features.

CompoundKey Structural DifferencesPotential Functional Implications
N-alpha-acetyl-4-iodo-L-phenylalanineL-configuration instead of DDifferent biological activities and interactions due to opposite stereochemistry
N-alpha-acetyl-3-iodo-D-phenylalanineIodine at meta position instead of paraAltered electronic distribution and steric effects affecting reactivity and binding properties
N-alpha-acetyl-4-bromo-D-phenylalanineBromine instead of iodineDifferent reactivity in coupling reactions; smaller halogen atom affects binding interactions
O-methyl N-Fmoc-4-iodo-phenylalanineDifferent protecting groups (Fmoc and methyl ester)Used as a synthetic intermediate; different reactivity profile in peptide synthesis

These structural variations can significantly influence the compound's chemical reactivity, biological activity, and applications in research and drug development. The position of the iodine atom (para versus meta) affects the electronic distribution in the aromatic ring, while the choice of halogen (iodine versus bromine) impacts both steric and electronic properties.

Functional Comparisons

From a functional perspective, AC-P-Iodo-D-phe-OH can be compared to other modified amino acids that serve as building blocks in peptide chemistry and drug design. For instance, the pentafluorophosphato amino acids described in recent research demonstrate high binding affinities to phosphotyrosine binding sites , suggesting that halogenated and phosphorylated phenylalanine derivatives can serve as effective mimetics of phosphotyrosine in various biological contexts.

The D-configuration of AC-P-Iodo-D-phe-OH distinguishes it from most naturally occurring amino acids, conferring resistance to common proteases that typically recognize L-amino acids. This property makes it valuable for developing peptide therapeutics with improved in vivo stability.

Future Research Directions

Expanding Synthetic Applications

Future research could focus on developing more efficient and scalable methods for synthesizing AC-P-Iodo-D-phe-OH and its derivatives. This might include:

  • Exploration of novel catalytic systems for selective iodination of D-phenylalanine derivatives.

  • Development of one-pot procedures that combine multiple synthetic steps to streamline production.

  • Investigation of green chemistry approaches to minimize waste and environmental impact.

As observed with related compounds in the literature, such as the refined synthesis of pentafluoro-phosphato-difluoromethyl-phenylalanine , improvements in synthetic methodologies can significantly enhance yield, purity, and accessibility of these specialized amino acid derivatives.

Expanding Biological Applications

The potential biological applications of AC-P-Iodo-D-phe-OH warrant further investigation in several areas:

  • Comprehensive structure-activity relationship studies to elucidate the effect of iodine substitution on peptide-protein interactions.

  • Development of peptidomimetics incorporating this modified amino acid for targeting specific disease-related pathways.

  • Exploration of its utility in developing imaging probes or targeted therapeutic agents through radioiodination or conjugation with other functional molecules.

Insights from the research on phosphotyrosine mimetics suggest that modified amino acids with unique electronic and steric properties can exhibit surprisingly high binding affinities to specific protein domains, opening possibilities for novel therapeutic approaches.

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